
2-Bromo-4-chloronicotinaldehyde
説明
2-Bromo-4-chloronicotinaldehyde is a chemical compound with the molecular formula C6H3BrClNO and a molecular weight of 220.45 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-chloronicotinaldehyde consists of a pyridine ring with a bromine atom and a chlorine atom attached to the second and fourth carbon atoms, respectively. An aldehyde functional group is attached to the third carbon atom .科学的研究の応用
Synthesis and Structural Characterization
2-Bromo-4-chloronicotinaldehyde and related compounds are frequently used in synthesis and structural characterization. For instance, Cheng De-ju (2015) synthesized 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy) benzene as an intermediate in the synthesis of novel non-peptide CCR5 antagonists, demonstrating the compound's role in complex chemical syntheses (Cheng De-ju, 2015).
Photoreaction Mechanisms
The photoreaction mechanisms of compounds similar to 2-Bromo-4-chloronicotinaldehyde have been studied, such as in the work of Nobuyuki Akai et al. (2002) on 2-bromophenols. These studies contribute to a deeper understanding of the photochemical behavior of brominated and chlorinated compounds (Nobuyuki Akai et al., 2002).
Applications in Medicinal Chemistry
In medicinal chemistry, derivatives of 2-Bromo-4-chloronicotinaldehyde are utilized. For example, B. Venugopalan et al. (1995) described the synthesis of novel ring-contracted artemisinin derivatives from bromoacetal, demonstrating the compound's potential in developing antimalarial agents (B. Venugopalan et al., 1995).
Advanced Organic Synthesis
The compound and its derivatives are key in advanced organic synthesis. Munmun Ghosh and J. Ray (2017) discussed the use of 2-bromobenzaldehyde, a compound similar to 2-Bromo-4-chloronicotinaldehyde, in the synthesis of various biologically and materially significant compounds under palladium-catalyzed conditions (Munmun Ghosh & J. Ray, 2017).
Material Science Applications
2-Bromo-4-chloronicotinaldehyde derivatives are also relevant in material science. For instance, the synthesis of chromones and chlorochromones from bromo-2-fluorobenzaldehyde, as described by S. G. Jagadhani et al. (2014), shows the compound's utility in creating materials with potential antimicrobial applications (S. G. Jagadhani et al., 2014).
Safety and Hazards
2-Bromo-4-chloronicotinaldehyde is labeled as dangerous according to its Safety Data Sheet . It is toxic if swallowed and causes serious eye irritation . In case of contact with skin or eyes, it is advised to rinse cautiously with water for several minutes . If swallowed, one should immediately call a poison center or doctor .
作用機序
Target of Action
This compound is used primarily for research purposes , and further studies are needed to identify its primary targets and their roles.
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
特性
IUPAC Name |
2-bromo-4-chloropyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-6-4(3-10)5(8)1-2-9-6/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOAVFRTHTWKDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloronicotinaldehyde | |
CAS RN |
1289197-78-9 | |
| Record name | 1289197-78-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


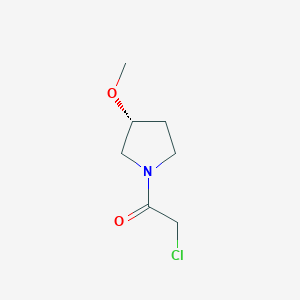
![4-fluoro-2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2748240.png)
![1-[2-(Aminomethyl)pyridin-4-yl]azepan-2-one dihydrochloride](/img/structure/B2748242.png)
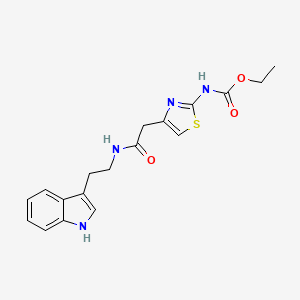
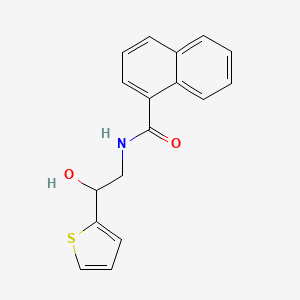
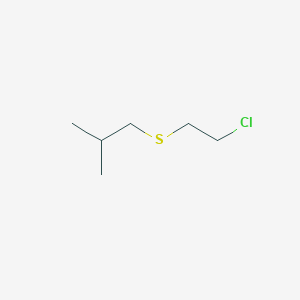
![6-(3-Chloro-4-methylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2748249.png)

![N-[(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methyl]prop-2-enamide](/img/structure/B2748251.png)
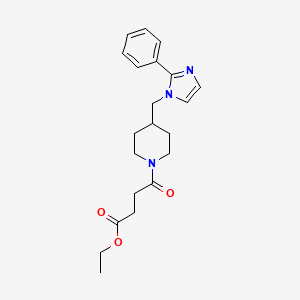
![5,6-Dimethyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2748253.png)
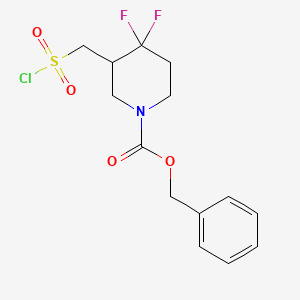
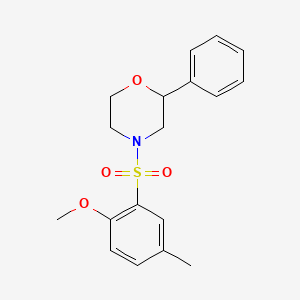
![6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B2748260.png)